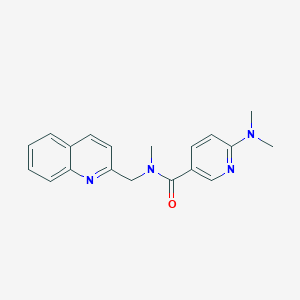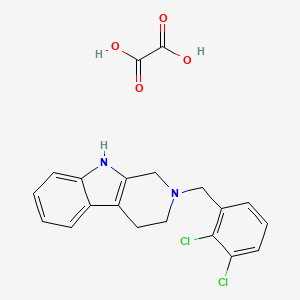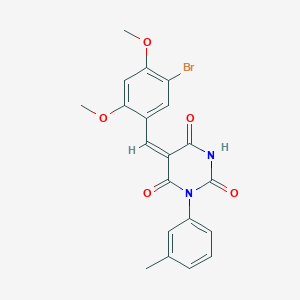
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide, also known as DMNQ, is a synthetic compound that has been extensively studied in the field of biochemistry and pharmacology. DMNQ is a redox-active compound that can transfer electrons to oxygen, generating reactive oxygen species (ROS) and inducing oxidative stress. This property has attracted the attention of researchers who are interested in understanding the role of oxidative stress in various biological processes.
作用機序
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide generates ROS by transferring electrons to oxygen. This process can induce oxidative stress, which can lead to cellular damage and apoptosis. 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been shown to induce oxidative stress by depleting cellular antioxidants, such as glutathione, and by activating redox-sensitive transcription factors, such as nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects:
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the activation of inflammatory pathways, and the modulation of cellular signaling pathways. 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has several advantages for laboratory experiments, including its ability to induce oxidative stress in various cell types and its well-established mechanism of action. However, 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide also has some limitations, including its potential toxicity and the need for appropriate controls to ensure that observed effects are due to 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide-induced oxidative stress and not other factors.
将来の方向性
There are several future directions for research on 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide, including the development of new synthetic methods for 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide and the identification of new cellular targets for 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide-induced oxidative stress. Additionally, researchers could investigate the potential therapeutic applications of 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide in various disease models, including cancer, neurodegenerative diseases, and cardiovascular disease. Finally, researchers could explore the potential use of 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide as a tool to study the role of oxidative stress in various biological processes.
合成法
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide can be synthesized using various methods, including the reaction of 2-chloro-N-methyl-N-(2-quinolinylmethyl)acetamide with dimethylamine and subsequent oxidation with manganese dioxide. Another method involves the reaction of 6-amino-N-methyl-N-(2-quinolinylmethyl)nicotinamide with dimethyl sulfate and subsequent oxidation with potassium permanganate.
科学的研究の応用
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been used extensively in scientific research to study the role of oxidative stress in various biological processes. 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been shown to induce oxidative stress in various cell types, including endothelial cells, smooth muscle cells, and cancer cells. 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has also been used to study the role of oxidative stress in various disease models, including atherosclerosis, cancer, and neurodegenerative diseases.
特性
IUPAC Name |
6-(dimethylamino)-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-22(2)18-11-9-15(12-20-18)19(24)23(3)13-16-10-8-14-6-4-5-7-17(14)21-16/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGXEVRHBYMOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)N(C)CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)

![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![methyl N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B5085378.png)
![1-[3-(2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5085381.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5085405.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5085412.png)
![4-chloro-N-(3-chloro-4-methoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5085416.png)
![ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5085423.png)

![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5085447.png)